molecular formula C23H22O7 B11166656 methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11166656
M. Wt: 410.4 g/mol
InChI Key: FXKAJPRBMZUXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its complex structure, which includes a chromenone core, methoxy groups, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone ring.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Butanoate Ester: The esterification reaction can be carried out using butanoic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate: Lacks the methoxyphenyl group.

    Methyl 2-(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H22O7/c1-13-20(28-3)9-8-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-6-5-7-15(10-14)27-2/h5-10,12,18H,11H2,1-4H3

InChI Key

FXKAJPRBMZUXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC(=CC=C3)OC)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.